molecular formula C6H11N3O2S B13200484 (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide

(1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide

Cat. No.: B13200484
M. Wt: 189.24 g/mol
InChI Key: VGOYLMODVFUOGQ-UHFFFAOYSA-N
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Description

(1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry . This compound is characterized by a pyrazole ring substituted with two methyl groups at positions 1 and 4, and a methanesulfonamide group at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide typically involves the reaction of 1,4-dimethylpyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimizations for yield and purity.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.

Mechanism of Action

The mechanism of action of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

  • (1,3-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide
  • (1,5-Dimethyl-1H-pyrazol-3-yl)methanesulfonamide
  • N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-N-Methylamine

Comparison: (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and synthetic utility .

Properties

Molecular Formula

C6H11N3O2S

Molecular Weight

189.24 g/mol

IUPAC Name

(2,4-dimethylpyrazol-3-yl)methanesulfonamide

InChI

InChI=1S/C6H11N3O2S/c1-5-3-8-9(2)6(5)4-12(7,10)11/h3H,4H2,1-2H3,(H2,7,10,11)

InChI Key

VGOYLMODVFUOGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CS(=O)(=O)N

Origin of Product

United States

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